Phthalimide, 4,4'-oxybis[N-phenyl-

Description

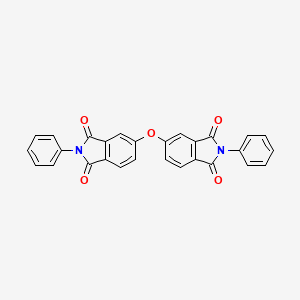

Phthalimide, 4,4'-oxybis[N-phenyl- (CAS RN: Not explicitly provided; molecular formula: C₂₈H₁₆N₂O₅, molecular weight: 460 g/mol) is a dimeric phthalimide derivative characterized by two phthalimide moieties linked via an oxygen-bridged diphenyl group . Its structure features electron-withdrawing phthalimide groups attached to a central 4,4'-oxybis(phenylene) backbone, which imparts rigidity and influences its thermal stability and reactivity. This compound is primarily utilized in polymer synthesis, serving as a monomer or intermediate for high-performance polyimides and sulfur-containing polymers .

Properties

Molecular Formula |

C28H16N2O5 |

|---|---|

Molecular Weight |

460.4 g/mol |

IUPAC Name |

5-(1,3-dioxo-2-phenylisoindol-5-yl)oxy-2-phenylisoindole-1,3-dione |

InChI |

InChI=1S/C28H16N2O5/c31-25-21-13-11-19(15-23(21)27(33)29(25)17-7-3-1-4-8-17)35-20-12-14-22-24(16-20)28(34)30(26(22)32)18-9-5-2-6-10-18/h1-16H |

InChI Key |

NJPJUFKGHSXBEE-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC5=C(C=C4)C(=O)N(C5=O)C6=CC=CC=C6 |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC5=C(C=C4)C(=O)N(C5=O)C6=CC=CC=C6 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below highlights key structural and functional distinctions between Phthalimide, 4,4'-oxybis[N-phenyl- and analogous compounds:

Physical and Chemical Properties

- Thermal Stability : Phthalimide derivatives with aromatic bridges (e.g., 4,4'-oxybis[N-phenyl-) exhibit higher decomposition temperatures (>300°C) than aliphatic-bridged compounds like N,N'-diacetyl-1,4-phenylenediamine .

- Solubility: The rigid ether bridge reduces solubility in common organic solvents compared to methylene-bridged 4,4'-methylenedianiline, which dissolves readily in acetone and ethanol .

Preparation Methods

Reaction Overview

The Mitsunobu reaction is the most documented method for synthesizing N-substituted phthalimides with ether linkages. This reaction enables the coupling of 4-hydroxy-N-phenylphthalimide derivatives using a triarylphosphine (e.g., triphenylphosphine) and a dialkyl azodicarboxylate (e.g., diisopropyl azodicarboxylate, DIAD). The general mechanism involves activation of the hydroxyl group into a leaving group, followed by nucleophilic displacement by a second phthalimide unit.

Reaction Scheme:

$$

2 \, \text{4-Hydroxy-N-phenylphthalimide} + \text{DIAD} + \text{PPh}_3 \rightarrow \text{Phthalimide, 4,4'-oxybis[N-phenyl-]} + \text{By-products}

$$

Stepwise Procedure

Preparation of 4-Hydroxy-N-phenylphthalimide:

Mitsunobu Coupling:

- Reactants: 4-Hydroxy-N-phenylphthalimide (2 equiv), DIAD (1.1 equiv), triphenylphosphine (2.2 equiv).

- Solvent: Anhydrous tetrahydrofuran (THF) or dichloromethane.

- Conditions: The mixture is cooled to 0–5°C before slow addition of DIAD to mitigate exothermicity. Post-addition, stirring continues at 15–25°C for 60–90 minutes.

Work-up and Purification:

Optimization Notes:

- Excess phosphine ensures complete activation of the hydroxyl group.

- Controlled addition of DIAD prevents thermal degradation.

Ullmann-Type Coupling for Ether Synthesis

Methodology

Ullmann coupling offers an alternative route using copper catalysts to form the ether bond. This method is applicable if halogenated precursors (e.g., 4-bromo-N-phenylphthalimide) are available.

Reaction Scheme:

$$

2 \, \text{4-Bromo-N-phenylphthalimide} + \text{Cu}_2\text{O} \rightarrow \text{Phthalimide, 4,4'-oxybis[N-phenyl-]} + 2 \, \text{CuBr}

$$

Experimental Parameters

- Catalyst: Copper(I) oxide (10 mol%).

- Solvent: Dimethylformamide (DMF) at 120°C.

- Yield: ~40–50% (lower than Mitsunobu due to side reactions).

Limitations:

- Requires halogenated precursors, which demand additional synthesis steps.

- High temperatures risk decomposition of phthalimide groups.

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield | By-products | Scalability |

|---|---|---|---|---|

| Mitsunobu | 0–25°C, THF, 2 h | 70–80% | Triphenylphosphine oxide | Industrial |

| Ullmann Coupling | 120°C, DMF, 24 h | 40–50% | Copper salts | Laboratory |

Key Findings:

- The Mitsunobu reaction is superior in yield and scalability, though it generates stoichiometric by-products.

- Ullmann coupling avoids phosphine-based waste but is less efficient.

Industrial-Scale Considerations

Process Intensification

- Continuous Flow Systems: Microreactors improve heat dissipation during exothermic Mitsunobu steps, enhancing safety and reproducibility.

- Solvent Recycling: THF recovery via distillation reduces costs and environmental impact.

Environmental Impact

- Triphenylphosphine oxide by-products necessitate dedicated waste streams.

- Copper residues from Ullmann coupling require chelation before disposal.

Emerging Methodologies

Photocatalytic Coupling

Recent advances in photoredox catalysis propose visible light-driven etherification, though applicability to phthalimides remains untested.

Enzymatic Approaches

Lipases and oxidoreductases show potential for mild, selective couplings but currently lack the efficiency needed for aromatic systems.

Q & A

Q. What are the standard synthetic routes for phthalimide derivatives, and how are reaction conditions optimized?

Phthalimide derivatives are commonly synthesized via the Gabriel method , where phthalimide reacts with alkyl halides in the presence of a base (e.g., KOH) to form N-alkyl phthalimides, followed by hydrolysis to yield primary amines . Optimization involves solvent selection (e.g., DMF for high reactivity), temperature control (e.g., 60–80°C for nucleophilic substitution), and stoichiometric ratios to minimize by-products. For example, N-(5-Bromopentyl)phthalimide synthesis uses 1,5-dibromopentane and phthalimide in dimethylformamide (DMF) with sodium carbonate .

Q. How is the structural integrity of phthalimide derivatives validated in synthetic chemistry?

Structural confirmation employs:

- Spectroscopy : FT-IR for imide C=O stretching (~1770 cm⁻¹) and NH deformation (~720 cm⁻¹) .

- Mass spectrometry : Electron impact ionization (EI-MS) to confirm molecular ion peaks and fragmentation patterns .

- Thermal analysis : Differential scanning calorimetry (DSC) to assess melting points (e.g., 76–80°C for N-(4-Bromobutyl)phthalimide) .

Q. What are the primary pharmacological applications of phthalimide derivatives in preclinical research?

Phthalimide derivatives exhibit:

- Anticancer activity : Growth inhibition of MDAMB-231 (breast carcinoma) and SKHep-1 (hepatoma) cells via apoptosis induction .

- Antimicrobial effects : Schiff base-phthalimide hybrids show enhanced activity against Gram-positive bacteria .

- Analgesic potential : Modulation of cyclooxygenase-2 (COX-2) and nitric oxide synthase (NOS) pathways .

Advanced Research Questions

Q. How can contradictions in biological activity data across phthalimide studies be resolved?

Discrepancies arise from cell line specificity , structural modifications , and experimental protocols . For example:

- SKHep-1 vs. CA46 cells : Phthalimide-benzothiazole hybrids show IC₅₀ values varying by >50% due to differential expression of drug transporters .

- Hydration effects : Fragmentation patterns in mass spectrometry vary with solvent polarity, impacting reproducibility . Methodological solution : Standardize cell culture conditions (e.g., passage number, serum concentration) and validate assays with positive controls (e.g., doxorubicin for cytotoxicity) .

Q. What strategies optimize phthalimide’s role in mitigating electrical aging in polymers?

In low-density polyethylene (LDPE), phthalimide (0.05 wt.%) enhances electrical strength by 50% under UV irradiation. Optimization involves:

- Concentration gradients : Systematic testing from 0.01–0.1 wt.% to balance cost and performance .

- Long-term stability : Extended aging experiments (e.g., 100+ hours) under high voltage to assess degradation .

- Analytical validation : IR spectroscopy tracks carbonyl index (C=O) to correlate structural changes with electrical properties .

Q. How do computational models enhance the design of phthalimide-based therapeutics?

QSAR studies identify critical pharmacophores:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.